2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a benzimidazole moiety linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves the reaction of 1-methyl-1H-1,3-benzodiazole-2-thiol with 2,4,6-trimethylaniline in the presence of acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Scientific Research Applications
2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETIC ACID: Similar structure but with an acetic acid group instead of an acetamide.
TELMISARTAN: Contains a benzimidazole moiety and is used as an antihypertensive agent.
Uniqueness
2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylphenyl group adds steric bulk, potentially enhancing its selectivity and binding affinity for certain targets.
Properties
Molecular Formula |
C19H21N3OS |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3OS/c1-12-9-13(2)18(14(3)10-12)21-17(23)11-24-19-20-15-7-5-6-8-16(15)22(19)4/h5-10H,11H2,1-4H3,(H,21,23) |
InChI Key |
BWXFDZHPOZGUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC=CC=C3N2C)C |
Origin of Product |
United States |
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